molecular formula C6H11BrO B2888200 1-Bromo-3-ethoxycyclobutane CAS No. 1494509-87-3; 59138-94-2

1-Bromo-3-ethoxycyclobutane

Cat. No.: B2888200
CAS No.: 1494509-87-3; 59138-94-2
M. Wt: 179.057
InChI Key: YVGAMOVMFISILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-ethoxycyclobutane (hypothetical structure inferred from analogous compounds) is a cyclobutane derivative featuring a bromine atom at position 1 and an ethoxy group (-OCH2CH3) at position 2. The molecular formula is hypothesized to be C6H11BrO, with a molar mass of approximately 179.06 g/mol, assuming a cyclobutane backbone with bromine and ethoxy substituents.

Properties

IUPAC Name

1-bromo-3-ethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAMOVMFISILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59138-94-2
Record name 1-bromo-3-ethoxycyclobutane
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Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: The ethoxy group in 1-(bromomethyl)-3-ethoxycyclobutane increases polarity compared to purely hydrocarbon substituents (e.g., isopropyl in 1-Bromo-3-isopropylcyclobutane), leading to a higher predicted boiling point (199.8°C vs. The bromomethyl substituent in 1-(bromomethyl)-3-ethoxycyclobutane adds steric bulk and may enhance reactivity in nucleophilic substitution reactions compared to bromine directly attached to the cyclobutane ring .

1-Bromo-3-methylbutane, a linear alkyl bromide, lacks ring strain but shares bromine’s electrophilic character, making it a simpler analog for studying substitution mechanisms .

Structural and Reactivity Differences :

  • Cyclobutane derivatives exhibit higher ring strain than cyclopentane or cyclohexane analogs (e.g., Methyl3-bromocyclopent-1-enecarboxylate from ), which may accelerate ring-opening reactions or rearrangements .
  • The position of bromine (on the ring vs. as a methyl substituent) influences electronic and steric environments, altering reaction pathways in cross-coupling or elimination reactions .

Research Implications and Limitations

  • Synthetic Utility : Cyclobutane bromides are valuable intermediates in medicinal chemistry, but their stability and reactivity depend on substituent patterns. For example, ethoxy groups may stabilize intermediates via hydrogen bonding, while bromomethyl groups offer sites for further functionalization .
  • Data Gaps : Direct experimental data for this compound is absent in the provided evidence. Predictions for analogs (e.g., boiling points, densities) should be validated through empirical studies.

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